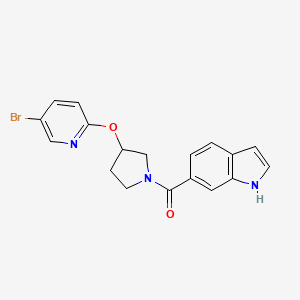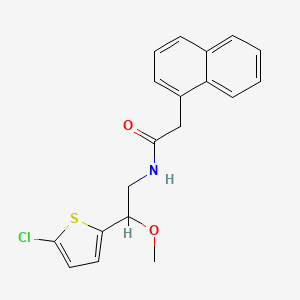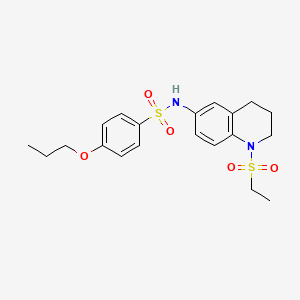
(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone" is an intriguing chemical entity that has garnered attention in various scientific disciplines. This molecule features a complex structure, combining elements from pyridine, pyrrolidine, and indole frameworks, indicative of its potential for a wide range of chemical reactivities and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone can be achieved through multi-step organic synthesis. The process typically begins with the bromination of pyridine to introduce a bromine atom at the 5th position. This bromopyridine derivative is then subjected to nucleophilic substitution reactions with an appropriate pyrrolidine-based nucleophile. The indole ring is often introduced via coupling reactions such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, providing the final indole-containing structure.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Catalysts and solvents would be chosen to minimize cost and environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties, to form oxidized derivatives.
Reduction: : Reduction reactions may target the carbonyl group, potentially yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution reagents: : Nucleophiles like amines, thiols.
Major Products Formed
The major products depend on the specific reactions. Oxidation typically yields N-oxide derivatives, reduction gives alcohols, and substitution reactions yield a wide array of functionalized pyridine derivatives.
Scientific Research Applications
This compound finds applications across several scientific fields:
Chemistry: : Used as a building block in the synthesis of complex molecules, enabling the exploration of new reaction pathways and mechanisms.
Biology: : Potential use as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: : Investigated for its therapeutic potential, possibly serving as a lead compound in drug development targeting specific biological pathways.
Industry: : Could be utilized in the development of advanced materials, such as polymers with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone exerts its effects is likely multifaceted:
Molecular Targets: : May interact with G-protein-coupled receptors or ion channels, modulating their activity.
Pathways Involved: : Could influence signal transduction pathways related to cellular growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(3-((5-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
(3-((5-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
(3-((5-iodopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
Uniqueness
The presence of the bromine atom in (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone distinguishes it from its halogenated counterparts. Bromine's size and electronic properties influence the compound's reactivity and interactions, making it uniquely suited for certain chemical transformations and biological activities.
That's a lot of chemistry for one day! But it's a fascinating compound with a world of possibilities. What's next on our exploration list?
Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-14-3-4-17(21-10-14)24-15-6-8-22(11-15)18(23)13-2-1-12-5-7-20-16(12)9-13/h1-5,7,9-10,15,20H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWUUEVBOMUPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2512895.png)
![4-Chloro-2-{[(2-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2512897.png)
![8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2512898.png)
![ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2512899.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2512905.png)


![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)



